These compounds are classified as small molecule inhibitors, specifically targeting the constitutively active form of the Gsα protein. [, , , , ] They were identified through in silico docking analysis, aiming to discover molecules capable of binding to the R231 region of Gsα, a site crucial for regulating its activity. [, , , , ] Their primary role in scientific research is to serve as potential lead compounds for developing drugs targeting diseases caused by activating mutations in Gsα, such as McCune-Albright Syndrome (MAS) and certain endocrine tumors. [, , , , ]
While the papers lack detailed molecular structure analysis, they highlight that the compounds were selected based on their predicted ability to bind to the R231 binding pocket of Gsα, as determined by in silico docking studies. [, , , , ] This suggests the compounds possess structural features complementary to this specific region of the Gsα protein.
The primary scientific application of these compounds lies in their potential as lead compounds for developing novel therapeutics targeting diseases caused by activating mutations in Gsα. [, , , , ] Specifically, they show promise in addressing the unmet medical needs of patients suffering from McCune-Albright Syndrome (MAS), a rare genetic disorder characterized by bone deformities, endocrine complications, and skin pigmentation abnormalities. [, , , , ] Additionally, their potential application extends to treating certain endocrine tumors where constitutively active Gsα plays a role. [, , , , ]
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: